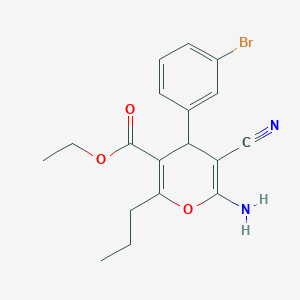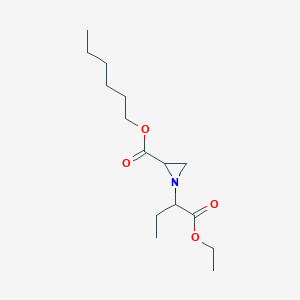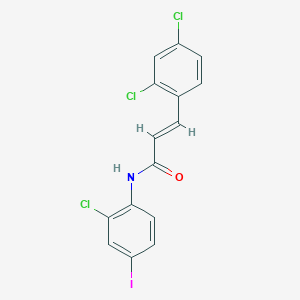![molecular formula C17H18Cl2N4 B4901503 5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride](/img/structure/B4901503.png)
5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with an isoquinoline moiety, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5,5-dimethyl-2-pyridone with an appropriate isoquinoline derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the triazoloisoquinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidines: Investigated as CDK2 inhibitors with potential anticancer applications.
Pyrrolopyrazines: Explored for their synthetic approaches and biological activities.
Uniqueness
5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride stands out due to its unique triazoloisoquinoline structure, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4.2ClH/c1-17(2)10-12-6-3-4-8-14(12)16-20-19-15(21(16)17)13-7-5-9-18-11-13;;/h3-9,11H,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKDOCXUQOWNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CN=CC=C4)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide](/img/structure/B4901426.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-pentylglycinamide](/img/structure/B4901428.png)

![ethyl 3-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B4901442.png)

![2-{[3-cyano-4-(3-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4901479.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B4901484.png)
![methyl 2-(4-bromobenzyl)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4901485.png)
![8-(3-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one](/img/structure/B4901491.png)

![3-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-ISOPROPOXYBENZOYL)THIOUREA](/img/structure/B4901508.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B4901510.png)


